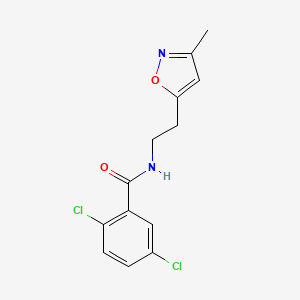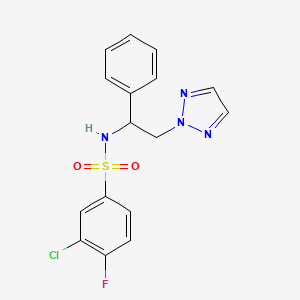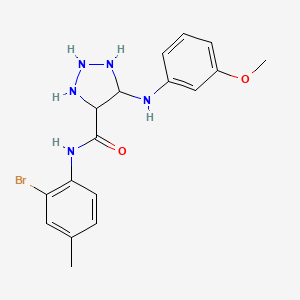![molecular formula C23H21N3O3S B2666374 2-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304645-86-1](/img/structure/B2666374.png)
2-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule that contains several functional groups, including a thiophene ring, a piperazine ring, and a benzo[de]isoquinoline-1,3(2H)-dione group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the introduction of the thiophene-2-carbonyl group, and the formation of the benzo[de]isoquinoline-1,3(2H)-dione group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The piperazine ring provides a basic center, the thiophene ring is a heterocyclic aromatic system, and the benzo[de]isoquinoline-1,3(2H)-dione group is a polycyclic aromatic system with two carbonyl groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich thiophene and benzo[de]isoquinoline-1,3(2H)-dione groups, as well as the basic piperazine ring. These groups could potentially undergo a variety of chemical reactions .科学的研究の応用
Activation of Hypoxia-Inducible Factor
Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives, which include the compound , have been found to activate Hypoxia-Inducible Factor (HIF) via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 . This could have potential applications in treating conditions related to hypoxia.
This method could be used to synthesize a variety of heteroaryl-, aryl-, or ar-alkyl-substituted carbohydrazides.
Organic Semiconductors
Thiophene-mediated molecules, including the compound , play a significant role in the development of organic semiconductors . These semiconductors have applications in various electronic devices.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are used in flexible electronic applications such as sensors, memory devices, and organic light-emitting diode (OLED) displays.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in various display applications, including televisions and mobile devices.
Pharmaceutical Applications
Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, they could be used in the development of new drugs for these conditions.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can protect metals from corrosion in various environments.
8. Synthesis of 1,2,4-Triazole, 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives Thiophene-2-carbonyl isothiocyanate, a related compound, has been used as a precursor for the synthesis of 1,2,4-triazole, 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives . These derivatives have shown antitumor and antimicrobial activities.
特性
IUPAC Name |
2-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c27-21-17-6-1-4-16-5-2-7-18(20(16)17)22(28)26(21)14-11-24-9-12-25(13-10-24)23(29)19-8-3-15-30-19/h1-8,15H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGVVYBXZKYFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2666291.png)
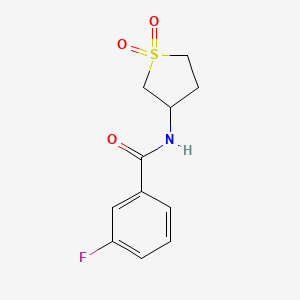
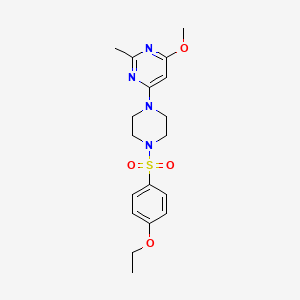
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/no-structure.png)

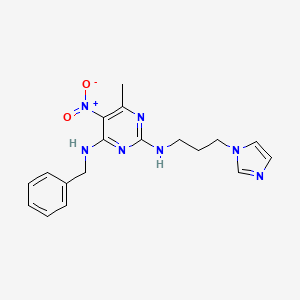
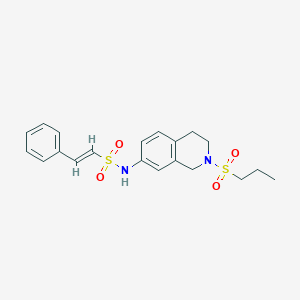
![N-(2-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2666308.png)
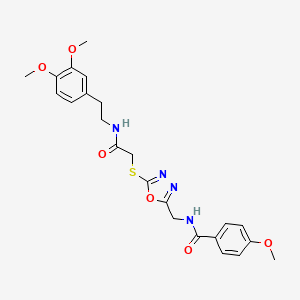
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2666310.png)
